molecular formula C11H9NO4S2 B1276284 2-(1,3-Benzothiazol-2-ylthio)succinic acid CAS No. 95154-01-1

2-(1,3-Benzothiazol-2-ylthio)succinic acid

Cat. No. B1276284
CAS RN: 95154-01-1
M. Wt: 283.3 g/mol
InChI Key: KRDSXENYLDIORL-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylthio)succinic acid is a chemical compound that appears to be involved in the synthesis of peptides and potentially in the modification of sugars. The compound contains a benzothiazole moiety, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. This moiety is known for its utility in various chemical reactions due to its stability and reactivity. The presence of the succinic acid component suggests that the compound could be used as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in the literature. For instance, a reagent known as 3-(succinimidoxy)-1,2-benzoisothiazole-1,1-dioxide has been used to convert carboxylic acids into their corresponding N-hydroxysuccinimide esters . This process is significant because it allows for the preparation of various dipeptides and complex peptides such as leucine-enkephalin in good yields. Although the exact synthesis of 2-(1,3-Benzothiazol-2-ylthio)succinic acid is not detailed, the use of similar benzothiazole derivatives in peptide synthesis suggests that similar methodologies could be applied.

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-ylthio)succinic acid would likely feature a benzothiazole ring system attached to a succinic acid moiety via a thioether linkage. This structure is inferred from the name of the compound and the known chemistry of benzothiazole derivatives. The thioether linkage is known to be a versatile functional group in organic synthesis, often serving as a handle for further chemical transformations.

Chemical Reactions Analysis

The benzothiazol-2-ylthio group has been utilized as a leaving group in chemical reactions, such as the C-alkylation of unsaturated sugars . The ability of this group to facilitate stereospecific syn conjugate alkyl attacks is noteworthy and could be attributed to the coordination of the organometallic reagent to the thio-heterocyclic moiety. This suggests that 2-(1,3-Benzothiazol-2-ylthio)succinic acid could also participate in similar chemical reactions, potentially acting as a precursor for the synthesis of various organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(1,3-Benzothiazol-2-ylthio)succinic acid are not provided in the data, we can infer some general characteristics based on the structure. The compound would likely be solid at room temperature and could exhibit moderate solubility in organic solvents due to the presence of the benzothiazole ring. The succinic acid moiety would contribute acidic properties, making the compound capable of participating in acid-base reactions. The stability of the benzothiazole ring could also confer thermal stability to the compound.

Scientific Research Applications

Synthesis Applications

  • C-Alkylation in Carbohydrate Chemistry : The benzothiazol-2-ylthio group, related to 2-(1,3-Benzothiazol-2-ylthio)succinic acid, has been used in C-alkylation of a 2,3-enopyranoside structure. This application demonstrates its utility in the synthesis of complex carbohydrate molecules (Neirabeyeh & Rollin, 1990).

  • Preparation of Acrylic Acid Derivatives : It is involved in the preparation of cis- and trans-β-(benzothiazol-2-ylthio) acrylic acids, showcasing its role in creating structurally diverse chemical compounds (Rozhova & Zav’yalova, 1973).

  • Synthesis of Phenylethanone and Benzothiazole Derivatives : The compound is used in synthesizing 2-(benzothiazol-2-ylthio)-1-phenylethanone and 2-(acetonylthio)benzothiazole, indicating its versatility in creating diverse organic molecules (Al-Omran & El-Khair, 2014).

Industrial Applications

  • Corrosion Inhibition : Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylthio)succinic acid, are studied for their corrosion inhibiting effects, particularly against steel in acidic solutions (Hu et al., 2016).

  • Synthesis of Heterocyclic Compounds : Derivatives of 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide are synthesized, demonstrating the compound's role in creating novel heterocyclic structures with potential industrial applications (Al-Omran & El-Khair, 2016).

Biological and Medicinal Research

  • Antimicrobial Activity : Derivatives of 2-Mercaptobenzothiazole, a related compound, show promising antimicrobial activity, indicating potential therapeutic applications in the medical field (Al-Smaisim et al., 2010).

  • Antibacterial Agents Synthesis : The synthesis of quinazolin-4(3H)-ones as potential antibacterial agents, using 2-amino benzothiazoles, highlights its importance in the development of new antimicrobial drugs (Sharma et al., 2012).

  • In Vitro Antiparasitic Properties : The compound shows antiparasitic properties against Leishmania infantum and Trichomonas vaginalis, underscoring its potential in treating parasitic infections (Delmas et al., 2002).

Biochemical and Biophysical Research

  • Self-Assembly in Solution : Studies on benzothiazole derivatives, including their potential for self-aggregation and formation of nanoparticles, are relevant for applications in nanotechnology and biochemistry (Hassan et al., 2010).

  • Bioimaging Applications : A benzothiazole-based fluorescent probe has been developed for bioimaging of Hg2+ and Cu2+ ions in living cells, demonstrating the compound's utility in biological imaging and diagnostics (Gu et al., 2017).

Safety And Hazards

The safety symbol for 2-(1,3-Benzothiazol-2-ylthio)succinic acid is GHS07, and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S2/c13-9(14)5-8(10(15)16)18-11-12-6-3-1-2-4-7(6)17-11/h1-4,8H,5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDSXENYLDIORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20888625
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(1,3-Benzothiazol-2-ylthio)succinic acid

CAS RN

95154-01-1
Record name (2-Benzothiazolylthio)succinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2-(2-benzothiazolylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20888625
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Record name (benzothiazol-2-ylthio)succinic acid
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Record name Butanedioic acid, 2-(2-benzothiazolylthio)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Fink - 2014 - books.google.com
This book focuses on the chemistry of inkjet printing inks, as well to special applications of these materials. As is well-documented, this issue has literallyexploded in the literature in …
Number of citations: 17 books.google.com
B van Bavel, KV Thomas, K Langford, M Reid… - NIVA …, 2016 - niva.brage.unit.no
This report summarizes the findings of a screening study into the occurrence of selected benzothiazoles, siloxanes, pigments & PBT compounds in effluents, sewage sludge, surface …
Number of citations: 7 niva.brage.unit.no

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